(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
Description
(3R)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a fluorine atom at the para position of the phenyl ring and a hydrochloride salt. This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in neuroscience and metabolic disorder studies. Its enantiomeric purity (R-configuration) enhances specificity in targeting biological receptors.
Properties
CAS No. |
930769-54-3 |
|---|---|
Molecular Formula |
C9H11ClFNO2 |
Molecular Weight |
219.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
WYDDUVABUITTBX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The primary synthesis begins with 4-fluorobenzaldehyde or 4-fluorophenylacetic acid as precursors. Reductive amination introduces the amino group at the β-position relative to the carboxylic acid. The process involves:
-
Imine Formation : Condensation of 4-fluorophenylacetaldehyde with ammonium acetate under mild acidic conditions.
-
Stereoselective Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate to the (3R)-amine, preserving chirality.
-
Acid Hydrolysis : The resulting β-amino ester is hydrolyzed to the free carboxylic acid using aqueous HCl.
-
Salt Formation : Treatment with gaseous or concentrated HCl yields the hydrochloride salt, enhancing solubility and stability.
Table 1: Standard Reductive Amination Conditions
| Parameter | Specification |
|---|---|
| Starting Material | 4-fluorophenylacetaldehyde |
| Reducing Agent | Sodium cyanoborohydride (1.2 equiv) |
| Solvent | Methanol/THF (4:1 v/v) |
| Temperature | 0–25°C, 12–24 hours |
| Yield (Crude) | 70–85% (before purification) |
Chiral Resolution and Enantiomeric Purification
Racemic Mixture Resolution
When synthesis yields a racemic mixture, chiral resolution is critical. A method adapted from EP2252583B1 employs:
-
Chiral HPLC : A XTerra RP18 column with a methanol/water mobile phase (0.1% trifluoroacetic acid) resolves (3R) and (3S) enantiomers.
-
Polarimetric Analysis : Confirmation of enantiomeric excess (>99%) using a sodium lamp (589 nm) and a 10 cm cell.
Table 2: Chiral HPLC Parameters
| Column | XTerra RP18 (5 µm, 4.6 × 250 mm) |
|---|---|
| Mobile Phase | Methanol:H2O (70:30) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (3R) | 8.2 min |
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Large-scale synthesis prioritizes efficiency and reproducibility. Key adaptations include:
-
Continuous Flow Reactors : Enable precise control over reaction parameters (temperature, pressure) and reduce batch variability.
-
Automated Quenching : In-line neutralization of excess reducing agents minimizes manual handling risks.
Table 3: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 5–50 kg |
| Reaction Time | 24 hours | 6–8 hours |
| Purity Post-Purification | ≥95% | ≥98% |
Analytical Characterization and Quality Control
Structural Validation Techniques
Post-synthesis analysis ensures compliance with pharmacopeial standards:
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides, essential for modifying solubility or biological activity.
| Reaction Type | Conditions | Reagents/Catalysts | Product |
|---|---|---|---|
| Esterification | Methanol, HCl, reflux (60–70°C) | Thionyl chloride (SOCl₂) | Methyl ester of the parent compound |
| Amidation | DCM, room temperature | HATU, DIPEA, amines | Corresponding amide derivatives |
-
Mechanism : The carboxylic acid is activated via SOCl₂ to form an acyl chloride intermediate, which reacts with methanol to yield the ester. For amidation, HATU facilitates coupling with primary or secondary amines through a carbodiimide-mediated process .
Decarboxylation
Thermal decarboxylation eliminates CO₂ under controlled conditions:
-
Conditions : Heating at 120–150°C in acidic or neutral media.
-
Product : β-amino-(4-fluorophenyl)ethane derivatives.
-
Application : Generates simplified intermediates for drug design.
Electrophilic Aromatic Substitution
The electron-deficient 4-fluorophenyl group directs substituents to specific positions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Meta | 3-nitro-4-fluorophenyl derivative |
| Halogenation | Br₂, FeBr₃, 25°C | Para | 4-fluoro-3-bromophenyl analog |
-
Rationale : Fluorine’s strong electron-withdrawing effect deactivates the ring, favoring meta substitution in nitration and para in bromination .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
-
Suzuki Coupling :
Amino Group Modifications
The primary amine undergoes alkylation or acylation:
| Reaction | Reagents | Product |
|---|---|---|
| Reductive alkylation | Aldehyde/ketone, NaBH₃CN | Secondary or tertiary amines |
| Acylation | Acetic anhydride, pyridine | Acetylated derivative |
Peptide Bond Formation
The compound serves as a β-amino acid building block in solid-phase peptide synthesis:
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to natural neurotransmitters makes it an attractive candidate for developing drugs targeting neurological disorders.
- Neurological Disorders : Research indicates that (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride may modulate neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission and plasticity. This modulation suggests potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases .
Biochemical Research
In biochemical studies, this compound is utilized to investigate amino acid metabolism and protein synthesis. Its properties allow researchers to explore cellular processes and develop new therapeutic strategies.
- Amino Acid Metabolism : The compound has been studied for its role in metabolic pathways, providing insights into how amino acids influence cellular functions .
Neurobiology
The compound's impact on neuronal signaling makes it valuable in neurobiology research. Its ability to interact with specific receptors can lead to advancements in treatments for mental health conditions.
- Neuronal Signaling : Studies have shown that this compound can affect neuronal signaling pathways, potentially leading to novel treatment options for mood disorders .
Drug Design
The unique properties of this compound make it a candidate for designing selective receptor modulators. Enhanced specificity and efficacy can minimize side effects in therapeutic applications.
- Selective Modulators : The fluorine atom in the phenyl ring enhances binding affinity for certain targets, making it a valuable component in drug design aimed at improving therapeutic outcomes .
Neurotransmitter Modulation Study
A study demonstrated that (3R)-3-amino-3-(4-fluorophenyl)propanoic acid significantly reduced anxiety-like behaviors in animal models by modulating glutamatergic transmission. This suggests potential for developing treatments for anxiety disorders.
Anticancer Activity
Research published in peer-reviewed journals revealed that the compound exhibited cytotoxic effects on specific cancer cell lines, including breast and prostate cancer cells. The study highlighted its ability to induce apoptosis and inhibit cell cycle progression.
Enzyme Interaction Analysis
A detailed kinetic analysis showed that (3R)-3-amino-3-(4-fluorophenyl)propanoic acid could inhibit specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₁ClFNO₂
- Molecular Weight : ~219.64 g/mol (based on enantiomer data)
- Structure: A propanoic acid backbone with a 4-fluorophenyl group and an amino group at the β-position, stabilized as a hydrochloride salt.
- Applications : Acts as a chiral intermediate in synthesizing peptidomimetics, enzyme inhibitors, and receptor modulators.
Structural and Functional Analogues
The following table summarizes key structural analogs, their variations, and properties:
Key Research Findings
Enantiomeric Differences
The (R)-enantiomer of the target compound demonstrates superior binding affinity to γ-aminobutyric acid (GABA) receptors compared to its (S)-counterpart, as observed in analogous phenylpropanoic acid derivatives . The stereochemistry directly influences interactions with chiral binding pockets in enzymes or receptors.
Substituent Effects
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas hydroxyl groups improve solubility but increase susceptibility to oxidation .
- Meta vs. Para Fluorine : The para-fluorine in the target compound optimizes steric and electronic interactions with aromatic residues in target proteins, unlike the meta-fluorine analog, which may disrupt binding .
Pharmacokinetic Implications
- Hydrochloride Salts : Improve aqueous solubility, facilitating oral bioavailability. However, they may require pH-adjusted formulations to mitigate gastric irritation .
- Naphthyl Derivatives : Exhibit enhanced blood-brain barrier penetration due to increased lipophilicity, making them candidates for CNS-targeted therapies .
Biological Activity
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride, a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme interactions. This article reviews the compound's biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 203.63 g/mol. The presence of a fluorine atom on the phenyl ring significantly influences its reactivity and biological interactions. The compound is highly soluble in water, enhancing its utility in various chemical applications.
The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems, particularly glutamate receptors. It acts as an agonist at specific subtypes of these receptors, which are crucial for synaptic plasticity and memory functions. The fluorinated structure may enhance its binding affinity and selectivity, potentially improving pharmacokinetic properties such as blood-brain barrier permeability.
Biological Activity
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases like Alzheimer's disease by modulating glutamatergic transmission.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. Its amino group can form hydrogen bonds with target molecules, while the fluorophenyl group participates in hydrophobic interactions, leading to modulation of enzyme activity. This dual interaction mechanism may enhance its effectiveness as a therapeutic agent.
Summary of Key Studies
| Study Reference | Focus | Findings |
|---|---|---|
| Neuroprotection | Demonstrated potential in modulating glutamate receptors related to Alzheimer's treatment. | |
| Enzyme Interaction | Investigated enzyme inhibition mechanisms; showed significant binding affinity enhancements due to fluorination. | |
| Pharmacological Properties | Highlighted the importance of the fluorinated structure in improving drug-like properties. |
Case Study: Neuroprotective Potential
In a study examining the effects of this compound on cultured neurons, it was found to reduce excitotoxicity induced by excessive glutamate levels. This suggests that the compound may protect against neuronal damage associated with neurodegenerative diseases.
Applications in Medicine and Industry
The unique properties of this compound make it a valuable compound in various fields:
- Pharmaceutical Development : Investigated as a potential therapeutic agent for neurological disorders.
- Chemical Synthesis : Used as a building block in organic synthesis for creating complex molecules.
- Biological Research : Employed in studies focused on enzyme-substrate interactions and protein-ligand binding .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride to ensure enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral pool strategies or enzymatic resolution. For example, starting from 4-fluorophenyl precursors, asymmetric hydrogenation or enzymatic transamination can introduce the (3R)-configuration. Chiral auxiliaries (e.g., Evans oxazolidinones) may stabilize intermediates during β-amino acid formation. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric purity .
- Validation : Use chiral HPLC (e.g., Chiralpak IA column) with UV detection to confirm enantiomeric excess (>98%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the aromatic fluorine environment (δ 115-125 ppm for F coupling) and the β-amino acid backbone. DEPT-135 distinguishes CH and CH groups in the propanoic acid chain .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 228.07 (CHFNO) and isotopic patterns for chlorine in the hydrochloride salt .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .
Q. How should researchers handle chiral analysis discrepancies between polarimetry and HPLC data?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare optical rotation ([α]) with literature values (e.g., related (R)-configured β-amino acids in ).
- Confirm via Mosher ester derivatization and H NMR analysis of diastereomers.
- Re-run chiral HPLC under varied mobile phases (e.g., hexane/isopropanol with 0.1% TFA) to rule out column degradation .
Advanced Research Questions
Q. What experimental designs are recommended for studying its biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with β-amino acid substrates (e.g., D-amino acid oxidase) or fluorophenyl-binding pockets (e.g., tyrosine kinases).
- Assay Design : Use fluorescence-based kinetic assays (e.g., NADH-coupled detection for oxidases) with varying inhibitor concentrations. Include positive controls (e.g., 4-fluorocinnamic acid derivatives) .
- Data Interpretation : Calculate IC values via nonlinear regression and assess competitive/non-competitive inhibition using Lineweaver-Burk plots .
Q. How to resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Variable Control : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C).
- Techniques : Use gravimetric analysis for aqueous solubility and UV-Vis spectroscopy for organic solvents.
- Hygroscopicity : Account for hydrochloride salt hygroscopicity by storing samples in desiccators and reporting moisture content .
Q. What strategies mitigate racemization during prolonged storage or under acidic/basic conditions?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C in amber vials under argon to prevent light/oxygen-induced degradation.
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3-8. Use chiral HPLC to track racemization over time. Buffered formulations (pH 5-6) typically minimize degradation .
Q. How to design isotope-labeled analogs for metabolic tracing studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
